PGLA

Vue d'ensemble

Description

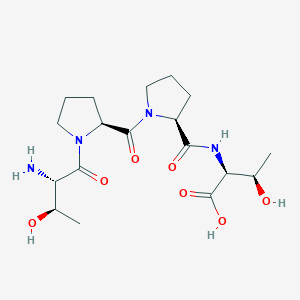

Poly(lactic-co-glycolic acid) (PGLa) is a biodegradable and biocompatible copolymer widely used in various biomedical applications. It is synthesized from lactic acid and glycolic acid, and its properties can be tailored by adjusting the ratio of these two monomers. This compound is known for its versatility, making it a popular choice for drug delivery systems, tissue engineering, and other medical applications .

Applications De Recherche Scientifique

PGLa has a wide range of scientific research applications, including:

-

Drug Delivery: : this compound is used to create nanoparticles and microparticles for controlled drug delivery. Its biodegradability allows for the gradual release of encapsulated drugs, improving therapeutic efficacy and reducing side effects .

-

Tissue Engineering: : this compound-based scaffolds are used in tissue engineering to support cell growth and tissue regeneration. Its biocompatibility and customizable degradation rate make it suitable for various tissue types .

-

Biomedical Devices: : this compound is used in the fabrication of biodegradable sutures, implants, and other medical devices. Its ability to degrade into non-toxic byproducts makes it ideal for temporary medical applications .

-

Cancer Treatment: : this compound nanoparticles are used to deliver chemotherapeutic agents directly to tumors, enhancing drug targeting and reducing systemic toxicity .

Mécanisme D'action

- The exact cytotoxic mechanism remains to be fully elucidated, but pore formation is a likely contributor .

Mode of Action

Biochemical Pathways

Result of Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

PGLA interacts with various biomolecules, playing a significant role in biochemical reactions . It specifically hydrolyzes β-1,3-glucan . The presence of non-catalytic modules in this compound influences its enzymatic properties . The N-and C-terminal domains of this compound exhibit strong binding activity towards insoluble β-1,3-glucan, enhancing its hydrolysis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . For instance, this compound-loaded TiO2 nanotube arrays have shown promising antibacterial and anti-inflammatory properties in osteoblast-like MG-63 cells . This compound also influences cell function by affecting cell adhesion, proliferation, and osteogenic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to compromise bacterial membranes, contributing to its antimicrobial activity . A proposed model suggests the formation of a membrane-spanning antiparallel this compound dimer, stabilized by Gly-Gly contacts, where each this compound monomer interacts with one MAG2 molecule at its C-terminus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation of this compound is related to the ratio of the monomers used in its production . The higher the content of glycolide units, the lower the time required for degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . PLGA-based nanoparticles show promise in releasing different drugs, proteins, and nucleic acids in a stable and controlled manner, greatly ameliorating their therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of the original monomers: lactic acid and glycolic acid . These monomers are by-products of various metabolic pathways in the body. Lactic acid is metabolized in the tricarboxylic acid cycle and eliminated via carbon dioxide and water .

Transport and Distribution

This compound is transported and distributed within cells and tissues . PLGA-based nanoparticles improve the pharmacokinetic and pharmacodynamic properties of drugs, reduce side effects, improve stability, prolong the release of the drug, and reduce the dosing frequency .

Subcellular Localization

Current studies are leveraging machine learning tools to predict multi-label subcellular localization . These predictions can provide insights into the activity and function of this compound at the subcellular level .

Méthodes De Préparation

PGLa can be synthesized through two primary methods: ring-opening polymerization and direct polycondensation.

-

Ring-Opening Polymerization: : This method involves the polymerization of cyclic dimers of lactic acid and glycolic acid using catalysts such as tin(II) 2-ethylhexanoate, tin(II) alkoxides, or aluminum isopropoxide. The reaction conditions, including temperature and catalyst concentration, can be adjusted to control the molecular weight and properties of the resulting polymer .

-

Direct Polycondensation: : This method involves the condensation of lactic acid and glycolic acid monomers in the presence of a catalyst. The reaction typically occurs at elevated temperatures and under reduced pressure to remove the water formed during the reaction .

Analyse Des Réactions Chimiques

PGLa undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

-

Hydrolysis: : this compound degrades through hydrolysis of its ester linkages in the presence of water, producing lactic acid and glycolic acid as the major products. The rate of hydrolysis depends on the ratio of lactic acid to glycolic acid in the polymer .

-

Oxidation and Reduction: : While this compound is primarily known for its hydrolytic degradation, it can also undergo oxidation and reduction reactions under specific conditions. Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride .

Comparaison Avec Des Composés Similaires

PGLa is often compared to other biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (PCL).

-

Polylactic Acid (PLA): : PLA is a homopolymer of lactic acid and shares many properties with this compound. this compound’s copolymeric nature allows for greater control over its degradation rate and mechanical properties .

-

Polycaprolactone (PCL): : PCL is another biodegradable polymer with a slower degradation rate compared to this compound. It is often used in long-term applications where extended degradation times are required .

This compound’s unique combination of biodegradability, biocompatibility, and customizable properties makes it a versatile and valuable material in various scientific and medical fields.

Propriétés

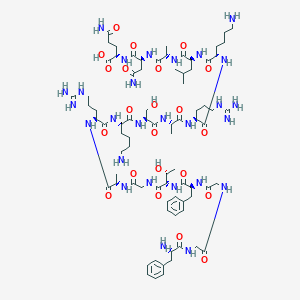

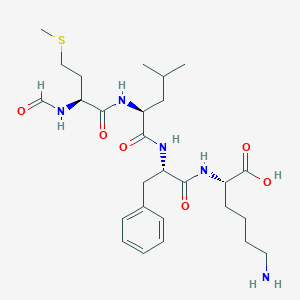

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRSUKFWFKUDTH-JWDJOUOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H162N26O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1968.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102068-15-5 | |

| Record name | Peptide-gly-leu-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does PGLa interact with bacterial membranes?

A1: this compound, due to its amphipathic nature, interacts preferentially with negatively charged bacterial membranes [, , ]. At low concentrations, it lies flat on the membrane surface (S-state) []. At higher concentrations, it tilts relative to the membrane normal (T-state) and forms dimeric structures, promoting membrane permeabilization [, ].

Q2: Does this compound form pores in bacterial membranes?

A2: Yes, this compound induces the formation of toroidal pores in bacterial membranes. These pores mediate the transport of ions, small molecules, and even the peptide itself across the membrane, ultimately leading to cell death [, ].

Q3: How does the transmembrane potential (TMP) affect this compound's activity?

A3: Interestingly, higher TMP increases the population of this compound in the tilted (T-state) orientation []. This positive feedback loop between TMP and this compound tilt angle, driven by electrostatic interactions, likely contributes to its antimicrobial activity [].

Q4: Does this compound exhibit synergistic activity with other antimicrobial peptides?

A4: Yes, this compound demonstrates remarkable synergism with magainin 2, another antimicrobial peptide [, ]. They form a 1:1 complex within the membrane, significantly enhancing pore formation and membrane permeabilization compared to individual peptides [, ].

Q5: What spectroscopic techniques are used to study this compound's structure and interactions with membranes?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine this compound's secondary structure, revealing its transition from random coil in solution to α-helix upon membrane binding [, ]. Solid-state NMR, particularly with ¹⁹F and ²H labeling, provides detailed insights into this compound's orientation and dynamics within lipid bilayers [, ].

Q6: How does this compound's structure influence its stability and aggregation behavior?

A7: this compound's amphipathic α-helical structure contributes to its self-assembly and membrane interaction properties [, ]. The balance between hydrophobic and electrostatic interactions influences its stability and aggregation in solution and membrane environments [, ].

Q7: Can this compound be incorporated into biomaterials for biomedical applications?

A8: Research suggests the potential of incorporating this compound into biomaterials. For instance, chitosan-coated this compound brachytherapy seed carriers incorporating this compound showed promising biocompatibility and controlled degradation properties in in vivo studies [, ].

Q8: Does this compound possess any catalytic activity?

A8: this compound is primarily known for its antimicrobial activity, not its catalytic properties. Its mode of action involves membrane disruption rather than enzymatic activity.

Q9: How is computational chemistry used to study this compound's interactions with membranes?

A10: Molecular dynamics (MD) simulations are extensively used to investigate this compound's membrane binding mechanism, providing atomic-level insights into its interactions with lipid molecules [, , , ]. These simulations help visualize its insertion, orientation, and pore formation within different membrane environments [, , , ].

Q10: Have any QSAR models been developed for this compound and its analogs?

A11: QSAR models, correlating this compound's structure to its antimicrobial activity, are actively being explored. These models could aid in designing more potent and selective antimicrobial peptides based on this compound's scaffold [].

Q11: How do modifications to this compound's amino acid sequence affect its activity?

A12: Studies altering this compound's sequence, especially involving hydrophobic residues and charges, have shown significant effects on its membrane binding, pore formation, hemolytic activity, and antimicrobial potency [, ]. These findings highlight the delicate balance required for optimal activity and selectivity [, ].

Q12: Are there specific SHE regulations regarding this compound research and development?

A12: As a peptide with potential therapeutic applications, this compound research and development fall under general guidelines for safe handling of biological materials and pharmaceuticals. Researchers adhere to established laboratory safety procedures and ethical considerations.

Q13: What in vitro models are used to assess this compound's antimicrobial activity?

A16: this compound's efficacy is commonly evaluated in vitro using bacterial growth inhibition assays, determining its minimum inhibitory concentration (MIC) against various bacterial strains [, ]. Additionally, liposome leakage assays are employed to assess its membrane permeabilization activity [, ].

Q14: Has this compound been tested in animal models of bacterial infection?

A17: While in vivo studies specifically focusing on this compound's efficacy against bacterial infections are limited within the provided research, its potential in biomedical applications, as demonstrated by its incorporation into biocompatible materials, suggests a promising avenue for future investigations [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

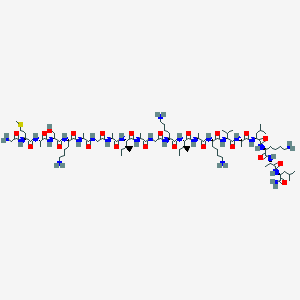

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)